1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, “7-bromo-3,4-dihydropyrido [2,3-b]pyrazin-2 (1H)-one”, is "1S/C7H6BrN3O/c8-4-1-5-7 (9-2-4)10-3-6 (12)11-5/h1-2H,3H2, (H,9,10) (H,11,12)" . This code provides a representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of a similar compound, “7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, is C8H8BrN3O, and its molecular weight is 242.07 .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Formation of Pyrazines and Pyrroles : Research has shown the importance of alkylpyrazines in flavor formation through the Maillard reaction. A novel pyrrole was identified as a main product in model reactions, underscoring the complex pathways involved in flavor chemistry (Adams et al., 2008).
Heterocyclic Systems Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used to synthesize various fused pyrimidinones, showcasing the versatility of heterocyclic compounds in chemical synthesis (Toplak et al., 1999).
Halogen Bond Donors : N,N'-Dibromohydantoins have been successfully used as halogen bond donors, demonstrating a route toward introducing chirality in halogen-bonded systems, which is significant for developing new materials and chemical sensors (Nicolas et al., 2016).
Antihypertensive Activity : A series of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols was prepared and tested for antihypertensive activity, indicating the therapeutic potential of heterocyclic compounds in cardiovascular diseases (Evans et al., 1983).
Anticancer Agents : The synthesis and evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents underscore the role of heterocyclic compounds in developing new therapeutics. These compounds were shown to inhibit mitotic activity and possess significant antitumor activity (Temple et al., 1987).
properties
IUPAC Name |
1-(7-bromo-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)-2,2-dimethylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-13(2,3)12(18)17-6-5-16(4)11-10(17)7-9(14)8-15-11/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDRJOVGXTXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(C2=C1C=C(C=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673945 | |
Record name | 1-(7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
CAS RN |
1142192-65-1 | |
Record name | 1-(7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.